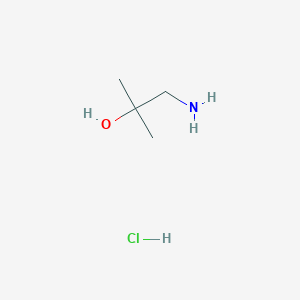
4-Bromo-3-(trifluoromethyl)benzaldehyde
Übersicht
Beschreibung
“4-Bromo-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)benzaldehyde” can be represented by the SMILES string FC(F)(F)C1=CC=C(C=O)C=C1Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to adjacent carbon atoms, and an aldehyde group attached to the fourth carbon atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)benzaldehyde” are not fully detailed in the retrieved sources. The molecular weight of the compound is 253.02 g/mol .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Field: Organic Chemistry
- Application: α-Trifluoromethylstyrene derivatives, which can be synthesized from compounds like “4-Bromo-3-(trifluoromethyl)benzaldehyde”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- Method: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
- Results: The use of these compounds has led to the development of new methods for the synthesis of complex organic molecules .
-
Medicinal Chemistry
- Field: Medicinal Chemistry
- Application: Hydrazones obtained from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes or aliphatic ketones have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Method: The hydrazide–hydrazones were evaluated using Ellman’s spectrophotometric method .
- Results: The hydrazide–hydrazones produced a dual inhibition of both cholinesterase enzymes with IC50 values of 46.8–137.7 µM and 19.1–881.1 µM for AChE and BuChE, respectively .
-
Materials Science
- Field: Materials Science
- Application: Benzene and its derivatives, which include compounds like “4-Bromo-3-(trifluoromethyl)benzaldehyde”, are useful in the development of new materials .
- Method: The specific methods of application would depend on the type of material being developed .
- Results: The use of benzene and its derivatives has led to the development of a wide range of new materials .
-
Synthesis of Polyfunctionalized Heterocyclic Systems
- Field: Organic Chemistry
- Application: 3-(bromoacetyl)coumarin derivatives, which can be synthesized from compounds like “4-Bromo-3-(trifluoromethyl)benzaldehyde”, are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems .
- Method: These compounds have been successfully utilized in the synthesis of various bioactive heterocyclic scaffolds .
- Results: The use of these compounds has led to the development of various bioactive heterocyclic scaffolds .
-
Fluorination Reagents
- Field: Organic Chemistry
- Application: “4-Bromo-3-(trifluoromethyl)benzaldehyde” could potentially be used as a fluorination reagent .
- Method: The specific methods of application would depend on the type of reaction being carried out .
- Results: The use of fluorination reagents can lead to the synthesis of a wide range of fluorinated compounds .
-
Pharmaceuticals
- Field: Medicinal Chemistry
- Application: “4-Bromo-3-(trifluoromethyl)benzaldehyde” could potentially be used in the synthesis of pharmaceuticals .
- Method: The specific methods of application would depend on the type of pharmaceutical being synthesized .
- Results: The use of this compound could potentially lead to the development of new pharmaceuticals .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNOSHZBKVMMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479682 | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
34328-47-7 | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112442.png)


